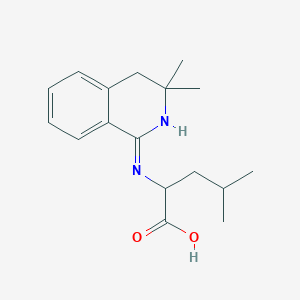

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Overview

Description

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol . This compound is a derivative of 3,4-dihydroisoquinoline, which is known for its biological and pharmacological properties.

Preparation Methods

The synthesis of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield . Industrial production methods may involve similar synthetic routes, with optimization for large-scale production.

Chemical Reactions Analysis

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium intermediates.

Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

Substitution: The leucine moiety can be substituted with other amino acids or functional groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine involves its interaction with molecular targets and pathways in biological systems. The leucine moiety may play a role in protein interactions, while the dihydroisoquinoline core could interact with various receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can be compared with other similar compounds, such as:

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: Similar structure but with an alanine moiety instead of leucine.

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)valine: Contains a valine moiety, which may result in different biological activities.

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine: Incorporates a phenylalanine moiety, potentially altering its pharmacological properties.

The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline core and leucine moiety, which may confer distinct biological and chemical properties.

Biological Activity

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound that combines the structural features of dihydroisoquinoline with leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. This article explores its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant research findings.

1. Structural Overview

The compound features a dihydroisoquinoline moiety linked to leucine, which may enhance its biological properties compared to standard leucine. The isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer and neuroprotective effects.

2.1 Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various 6,7-dihydroxy-3,4-dihydroisoquinolines for their ability to inhibit nuclear factor-kB (NF-kB), a key player in cancer cell proliferation and survival. Compounds in this series demonstrated promising anti-tumor activity, particularly in murine mammary cancer cells .

2.2 Neuroprotective Effects

Dihydroisoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

2.3 Metabolic Regulation

Leucine itself plays a crucial role in metabolic regulation through the activation of the mTOR signaling pathway, which is essential for protein synthesis and muscle growth. Studies have shown that leucine can enhance muscle protein synthesis by activating mTORC1, leading to increased anabolic responses . The incorporation of the isoquinoline structure may further modulate these effects.

3.1 Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Effects : A series of dihydroisoquinoline derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and showed a favorable selectivity index over normal cells .

- Inhibition of Enzymatic Activity : Another study focused on leucine aminopeptidase inhibitory action of novel 3,4-dihydroisoquinoline scaffolds through in silico screening. Some compounds displayed promising drug-like properties and pharmacokinetic profiles .

3.2 Mechanistic Insights

The mechanism by which leucine and its derivatives exert biological effects involves several pathways:

- mTOR Activation : Leucine directly influences mTOR signaling by acting as a signaling molecule that promotes protein synthesis and muscle growth . This pathway is crucial for maintaining muscle mass and regulating metabolism.

- Neurotransmitter Modulation : Isoquinoline derivatives may influence neurotransmitter systems, potentially offering neuroprotective benefits through modulation of dopamine and serotonin pathways.

4. Data Tables

Table 1: Summary of Biological Activities of Isoquinoline Derivatives

5. Conclusion

This compound represents a promising compound with potential therapeutic applications due to its multifaceted biological activities. Its structural combination of dihydroisoquinoline and leucine may enhance its efficacy in targeting cancer cells while also promoting metabolic health through mTOR activation. Future research should focus on comprehensive pharmacological profiling and clinical evaluations to fully elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include refluxing 3,3-dimethyl-3,4-dihydroisoquinoline derivatives with leucine or its activated esters in polar aprotic solvents (e.g., DMF or DMSO) under inert gas . Purification often involves column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Yields may vary (50–85%) depending on steric hindrance from the dimethyl groups .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry of the leucine moiety and the dihydroisoquinoline scaffold. H and C NMR can resolve methyl groups (δ ~1.2–1.5 ppm) and the dihydroisoquinoline aromatic protons (δ ~6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 331.24 for CHNO), while IR spectroscopy identifies carbonyl stretches (1650–1750 cm) from the amide bond .

Q. How can researchers screen this compound for enzyme inhibition activity?

- Methodological Answer : Initial screening against monoamine oxidase (MAO) and cholinesterase (ChE) involves in vitro assays using spectrophotometric methods. For MAO-B inhibition, monitor the conversion of benzylamine to benzaldehyde at 450 nm . For ChE, use Ellman’s assay with acetylthiocholine iodide as a substrate. IC values should be calculated using nonlinear regression (e.g., GraphPad Prism), with donepezil as a positive control .

Advanced Research Questions

Q. How does stereochemistry at the leucine moiety influence bioactivity?

- Methodological Answer : Enantiomeric purity (L- vs. D-leucine) significantly impacts enzyme binding. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Docking studies (AutoDock Vina) reveal that L-leucine’s configuration enhances hydrogen bonding with MAO-B’s FAD-binding pocket . Comparative IC assays show 3–5-fold higher potency for the L-enantiomer .

Q. What mechanisms underlie contradictory inhibition data across enzyme isoforms?

- Methodological Answer : Discrepancies in MAO-A vs. MAO-B inhibition may arise from isoform-specific active-site hydrophobicity. Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Molecular dynamics simulations (GROMACS) can model interactions with MAO-A’s loop residues (e.g., Ile-335) that reduce binding affinity compared to MAO-B .

Q. What computational approaches predict structure-activity relationships (SAR)?

- Methodological Answer : Generate 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Train models with IC data from analogs (e.g., 3,3-dimethyl vs. 3-ethyl derivatives). Validation via leave-one-out cross-correlation (q > 0.5) identifies critical substituents, such as the dimethyl group’s role in enhancing lipophilicity and membrane permeability .

Q. How can researchers address low synthetic yields in scale-up?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). For example, varying solvent polarity (THF vs. acetonitrile) and temperature (60–100°C) improves yields by reducing side reactions. Catalytic methods (e.g., Pd/C for hydrogenation) enhance efficiency. Process analytical technology (PAT) like in-situ FTIR monitors intermediate formation .

Q. What statistical methods resolve variability in biological assay data?

- Methodological Answer : Apply one-way ANOVA with post-hoc Tukey tests to compare multiple IC values. For dose-response curves, use nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Outliers are identified via Grubbs’ test (α = 0.05) .

Q. How do structural analogs (e.g., quinofumelin) inform SAR studies?

- Methodological Answer : Compare bioactivity of N-(3,3-dimethyl-dihydroisoquinolin)leucine with quinofumelin, a difluoro-dimethyl analog. The fluorine atoms in quinofumelin increase electronegativity, altering binding to MAO’s aromatic cage. Competitive binding assays (SPR) quantify KD values, showing a 10-fold difference in affinity .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer : Use CRISPR-engineered MAO-B knockout cell lines to confirm on-target effects. For cellular uptake studies, synthesize a fluorescent probe (e.g., BODIPY-labeled leucine derivative) and quantify intracellular accumulation via flow cytometry. Pharmacodynamic markers (e.g., serotonin levels in neuronal cells) link target engagement to functional outcomes .

Properties

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSVWPQERLQYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.